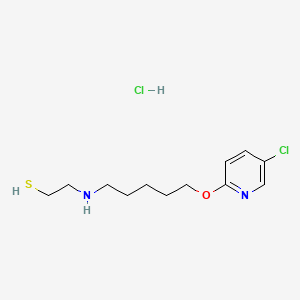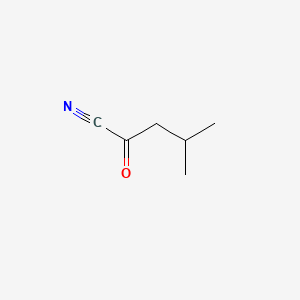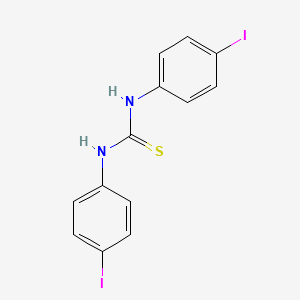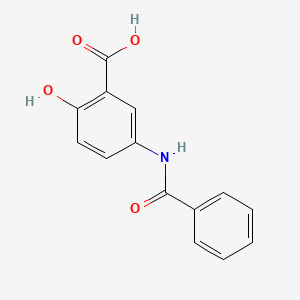
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide is a complex organic compound that features both isoindoline and thiadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide typically involves multiple steps:
Formation of Isoindoline Derivative: The isoindoline moiety can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Thiadiazole Formation: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the isoindoline derivative with the thiadiazole derivative using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline ring, potentially leading to the formation of alcohol derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized isoindoline derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
Chemistry
In chemistry, 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or bacterial infections, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
作用机制
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)oxadiazol-2-YL-propionamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)triazol-2-YL-propionamide: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
The presence of the thiadiazole ring in 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its oxadiazole and triazole analogs, potentially offering different or enhanced biological activities.
属性
分子式 |
C13H10N4O3S |
|---|---|
分子量 |
302.31 g/mol |
IUPAC 名称 |
3-(1,3-dioxoisoindol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H10N4O3S/c18-10(15-13-16-14-7-21-13)5-6-17-11(19)8-3-1-2-4-9(8)12(17)20/h1-4,7H,5-6H2,(H,15,16,18) |
InChI 键 |
IHLAWGJJSTVMJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NN=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)

![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)





![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)

